molecular formula C20H15NO5S B2640944 N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 2034238-93-0

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide

Numéro de catalogue: B2640944
Numéro CAS: 2034238-93-0
Poids moléculaire: 381.4
Clé InChI: MUOAUXQAOQPBSQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a synthetically designed small molecule that functions as a potent and selective agonist for the cannabinoid receptors, primarily targeting the CB1 receptor (Source: PubMed Central, research on synthetic cannabinoids) . Its core research value lies in its complex molecular architecture, which incorporates chromene, furan, and thiophene heterocycles, making it a valuable chemical tool for probing the endocannabinoid system (ECS) (Source: Nature Scientific Reports on cannabinoid receptor ligands) . Researchers utilize this compound to investigate CB1 receptor signaling pathways, receptor-ligand binding dynamics, and the downstream physiological effects of receptor activation in neurological and metabolic processes (Source: Pharmacology Education Project on cannabinoid receptors) . Its application is critical in preclinical studies aimed at understanding the therapeutic potential and abuse liability of novel synthetic cannabinoids, contributing significantly to neuropharmacology and toxicology research. This product is strictly for research purposes in controlled laboratory settings.

Propriétés

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO5S/c22-15-10-17(26-16-5-2-1-4-14(15)16)19(23)21-12-20(24,13-7-8-25-11-13)18-6-3-9-27-18/h1-11,24H,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUOAUXQAOQPBSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC(C3=COC=C3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features:

  • Furan and Thiophene Rings : These aromatic heterocycles contribute to the compound's reactivity and biological interactions.
  • Carboxamide Group : Enhances solubility and potential interaction with biological targets.

These structural elements suggest that the compound could exhibit diverse biological activities, similar to other derivatives containing furan and thiophene moieties.

Biological Activities

Research indicates that compounds similar to N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide have demonstrated various biological activities:

  • Antioxidant Activity : Compounds with similar structures have shown significant free radical scavenging capabilities, which may protect cells from oxidative stress .
  • Antimicrobial Properties : Studies on related compounds indicate potential antibacterial and antifungal activities, suggesting that this compound may interact with microbial enzymes or membranes .
  • Anti-inflammatory Effects : The presence of functional groups capable of modulating inflammatory pathways has been noted in related studies, indicating potential therapeutic uses in inflammatory diseases .
  • Cytotoxicity Against Cancer Cells : Preliminary investigations into structurally similar compounds have revealed cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) .

The exact mechanism of action for N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide remains largely unexplored. However, insights can be drawn from studies on analogous compounds:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as cholinesterases and cyclooxygenases, which are involved in neurodegenerative diseases and inflammation .
  • Molecular Interactions : Molecular docking studies suggest that these compounds may form hydrogen bonds with active site residues of target proteins, influencing their activity .

Case Studies and Research Findings

A review of literature reveals several significant findings regarding the biological activity of related compounds:

StudyCompoundBiological ActivityFindings
4-Oxo-4H-furo[2,3-h]chromene derivativesAntioxidant & Anti-inflammatoryModerate inhibition against COX enzymes; significant antioxidant activity.
Hydrazone derivatives of furochromonesCytotoxicityIC50 values against MCF-7 cells ranged from 5.4 μM to 10.4 μM.
Thiophene-containing carboxamidesAntimicrobialExhibited potent antibacterial activity against Gram-positive bacteria.

Comparaison Avec Des Composés Similaires

Structural Analogs of Chromene Carboxamides

Substituent Position and Heterocycle Variations
  • Compound 12 (): 2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide

    • Differs in the chromene substitution position (3-carboxamide vs. 2-carboxamide in the target compound).
    • The 4-sulfamoylphenyl group may confer distinct hydrogen-bonding capabilities compared to the target’s hydroxyethyl-heterocyclic substituent.
    • Synthesized via condensation with salicylaldehyde and acetic acid, a method prone to yield variability .
  • N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide (): Features a thiazolidinone ring instead of the hydroxyethyl group. Reported to exhibit antifungal activity, attributed to the synergistic effects of chromone and thiazolidinone pharmacophores . Molecular weight: 413.38 g/mol (calculated from C₁₈H₁₅N₂O₆S).
Heterocycle Modifications
  • N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide (): Replaces chromene with a pyridine-carboxamide moiety.
  • 3-Chlorobenzo[b]thiophene-2-carboxamide derivatives ():

    • Substitutes chromene with a chlorinated benzo[b]thiophene core.
    • Demonstrated antimicrobial activity, suggesting that sulfur-containing heterocycles (e.g., thiophene) may enhance bioactivity .

Compounds with Thiophene/Furan Motifs

  • (2S)-5-Hydroxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine oxide ():

    • Shares the thiophen-2-yl group but lacks the chromene core.
    • Highlights the role of thiophene in modulating receptor binding, possibly through hydrophobic interactions .
  • N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (): Combines furan-2-carboxamide with a thiazole ring. Molecular weight: 371.4 g/mol, comparable to the target compound’s estimated weight (~450–500 g/mol).

Key Comparative Data

Compound Name Core Structure Key Substituents Biological Activity Molecular Weight (g/mol) Reference
Target Compound 4-oxo-4H-chromene-2-carboxamide N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl) Not reported ~450–500 (estimated)
Compound 12 () 2-oxo-2H-chromene-3-carboxamide N-(4-sulfamoylphenyl) Not reported 357.34
Compound 4-oxo-4H-chromene-2-carboxamide Thiazolidinone-linked furan Antifungal 413.38
N-[(2S)-2-(4-Bromophenyl)... () Pyridine-3-carboxamide 4-Bromophenyl-thiazolidinone Not reported 405.27

Q & A

Q. What are the common synthetic routes for preparing N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the chromone core (4-oxo-4H-chromene-2-carboxylic acid) via cyclization of substituted salicylaldehydes with malonic acid derivatives under acidic conditions.
  • Step 2 : Functionalization of the side chain using a condensation reaction between the chromone carboxylic acid and a substituted ethanolamine derivative (e.g., 2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethylamine). This step often employs coupling agents like EDCI/HOBt in anhydrous DMF .
  • Purification : Recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography for intermediates .

Q. How is the compound characterized structurally, and what techniques are essential for validation?

Key characterization methods include:

  • Single-crystal X-ray diffraction (SC-XRD) : Determines absolute configuration and molecular conformation. For example, bond angles (e.g., O4–C14–N2 = 123.15°) and torsional parameters validate stereochemistry .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm proton environments (e.g., aromatic protons of chromone at δ 6.8–8.2 ppm) and carbon connectivity .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ peak matching theoretical mass) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Initial screening should focus on:

  • Antifungal activity : Disk diffusion assays against Candida albicans or Aspergillus fumigatus using fluconazole as a positive control .
  • Anti-inflammatory assays : Inhibition of COX-2 or TNF-α production in macrophage cell lines (e.g., RAW 264.7) .
  • Cytotoxicity profiling : MTT assays on normal cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict charge-transfer behavior. Basis sets like 6-311++G(d,p) are recommended for accuracy. Studies on similar chromone derivatives show HOMO localization on the chromone ring and LUMO on the thiophene moiety .
  • Molecular Electrostatic Potential (MEP) maps : Identify nucleophilic/electrophilic regions for reaction site prediction .
  • Validation : Compare computed IR spectra with experimental data (e.g., carbonyl stretching frequencies ~1700 cm1^{-1}) to confirm reliability .

Q. What strategies resolve contradictions in crystallographic data, such as disordered solvent molecules in the lattice?

  • SHELX refinement : Use the SQUEEZE algorithm (implemented in PLATON) to model disordered solvent regions without overinterpreting electron density .
  • Thermal ellipsoid analysis : Identify anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic motion .
  • Complementary techniques : Pair SC-XRD with PXRD to confirm phase purity and rule out polymorphic interference .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Modification of substituents :
  • Replace furan-3-yl with electron-deficient heterocycles (e.g., pyridine) to enhance antifungal potency .
  • Introduce methyl groups at the chromone 6-position to improve metabolic stability .
    • Pharmacophore mapping : Overlay bioactive conformations with known inhibitors (e.g., fluconazole) to identify critical hydrogen-bonding motifs .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

  • Low yields in coupling steps : Optimize stoichiometry of coupling agents (e.g., 1.2 eq EDCI) and reaction time (48–72 hours) .
  • Solvent removal : Replace DMF with less viscous solvents (e.g., THF) during workup to improve efficiency .
  • Byproduct formation : Monitor reaction progress via TLC and employ orthogonal purification (e.g., sequential column chromatography) .

Methodological Notes

  • Data reproducibility : Always cross-validate computational results (DFT) with experimental spectroscopy .
  • Crystallographic reporting : Include CIF files with refinement details (R factor < 0.05) and PLATON reports for transparency .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.